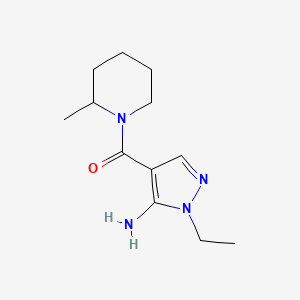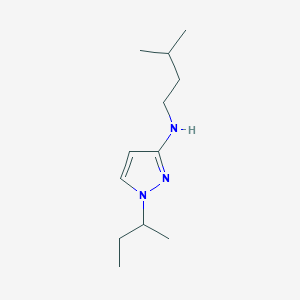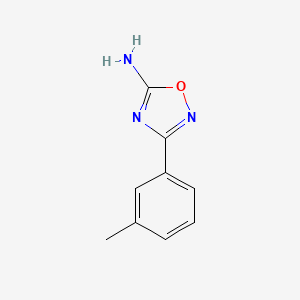
5-(1-propyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-propil-1H-pirazol-3-il)-1,3,4-tiadiazol-2-amina es un compuesto heterocíclico que contiene anillos de pirazol y tiadiazol. Estos tipos de compuestos a menudo se estudian por sus potenciales actividades biológicas y aplicaciones en diversos campos como la química medicinal y la ciencia de los materiales.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 5-(1-propil-1H-pirazol-3-il)-1,3,4-tiadiazol-2-amina generalmente involucra la formación del anillo de pirazol seguida de la construcción del anillo de tiadiazol. Una ruta sintética común podría incluir:
Formación del anillo de pirazol: Comenzando con un precursor adecuado como la 1-propilhidrazina y reaccionándolo con una dicetona o un β-ceto éster en condiciones ácidas o básicas para formar el anillo de pirazol.
Formación del anillo de tiadiazol: El derivado de pirazol se puede luego hacer reaccionar con tiosemicarbazida y un agente oxidante adecuado para formar el anillo de tiadiazol.
Métodos de producción industrial
Los métodos de producción industrial probablemente involucrarían la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
5-(1-propil-1H-pirazol-3-il)-1,3,4-tiadiazol-2-amina puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrofílica, dependiendo de los grupos funcionales presentes.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio u otros agentes oxidantes en condiciones ácidas o básicas.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio u otros agentes reductores en condiciones adecuadas.
Sustitución: Diversos nucleófilos o electrófilos en condiciones adecuadas, a menudo en presencia de un catalizador o bajo reflujo.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependerían de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación podría producir sulfoxidos o sulfonas, mientras que la reducción podría conducir a aminas o alcoholes.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Posible uso como compuesto bioactivo en el descubrimiento y desarrollo de fármacos.
Medicina: Investigación de sus propiedades farmacológicas para posibles aplicaciones terapéuticas.
Industria: Uso en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 5-(1-propil-1H-pirazol-3-il)-1,3,4-tiadiazol-2-amina dependería de sus interacciones específicas con los objetivos moleculares. Esto podría implicar la unión a enzimas, receptores u otras biomoléculas, lo que lleva a la modulación de las vías biológicas. Se requerirían estudios detallados para dilucidar los mecanismos y vías exactos involucrados.
Comparación Con Compuestos Similares
Compuestos similares
- 5-(1-metil-1H-pirazol-3-il)-1,3,4-tiadiazol-2-amina
- 5-(1-etil-1H-pirazol-3-il)-1,3,4-tiadiazol-2-amina
- 5-(1-butil-1H-pirazol-3-il)-1,3,4-tiadiazol-2-amina
Singularidad
5-(1-propil-1H-pirazol-3-il)-1,3,4-tiadiazol-2-amina puede exhibir propiedades únicas debido a la disposición específica de sus grupos funcionales y la longitud de la cadena propilo
Propiedades
Fórmula molecular |
C8H11N5S |
|---|---|
Peso molecular |
209.27 g/mol |
Nombre IUPAC |
5-(1-propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H11N5S/c1-2-4-13-5-3-6(12-13)7-10-11-8(9)14-7/h3,5H,2,4H2,1H3,(H2,9,11) |
Clave InChI |
DRIOUXBDMYLKMG-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=CC(=N1)C2=NN=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Amino-5-chloro-2-(2-furyl)thiazolo[5,4-d]pyrimidine](/img/structure/B11733864.png)
![N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}ethanamine](/img/structure/B11733865.png)


![hexyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11733893.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11733894.png)


![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11733910.png)
![tert-butyl N-[3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B11733912.png)


![N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11733950.png)

